molecular formula C6H13ClFN B8217457 (4S)-4-fluoroazepane;hydrochloride

(4S)-4-fluoroazepane;hydrochloride

Cat. No.: B8217457
M. Wt: 153.62 g/mol
InChI Key: NSZYNGRVUZJGMO-RGMNGODLSA-N
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Description

(4S)-4-Fluoroazepane hydrochloride is a fluorinated derivative of azepane, a seven-membered saturated nitrogen-containing ring. The compound features a fluorine atom at the 4th position in the (S)-configuration, along with a hydrochloride salt to enhance stability and solubility. Its CAS number is 1373502-66-9, and it is primarily used as a pharmaceutical intermediate or building block in organic synthesis . The hydrochloride salt form improves aqueous solubility, making it suitable for drug formulation and pharmacokinetic studies.

Properties

IUPAC Name

(4S)-4-fluoroazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYNGRVUZJGMO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azepane Family

4-Fluoro-4-methylazepane Hydrochloride
  • Structure : Differs by the addition of a methyl group at the 4th position alongside fluorine.
  • CAS : 1951441-64-7 .
  • Molecular weight is higher (estimated ~195 g/mol vs. ~167 g/mol for (4S)-4-fluoroazepane HCl).
Morpholine Derivatives (e.g., 4-(2-Chloroethyl)morpholine Hydrochloride)
  • Structure : Six-membered morpholine ring with a chloroethyl substituent .
  • Key Differences :
    • Smaller ring size (6-membered vs. 7-membered azepane) alters conformational flexibility.
    • Chloroethyl group introduces electrophilic reactivity, unlike the fluorine in (4S)-4-fluoroazepane.

Fluorinated Hydrochlorides in Heterocyclic Systems

(S)-5,8-Difluorochroman-4-amine Hydrochloride
  • Structure : Chroman (benzofused oxane) ring with two fluorine atoms and an amine group .
  • Molecular Formula: C₉H₁₀ClF₂NO.
  • Molar Mass : 221.63 g/mol .
  • Key Differences: Aromatic fluorination on the benzene ring versus aliphatic fluorination in azepane.
Memantine Hydrochloride
  • Structure : Adamantane-derived amine with a bulky tricyclic framework .
  • Key Differences :
    • Fluorine absence; memantine relies on adamantane’s lipophilicity for blood-brain barrier penetration.
    • Highlights how fluorination in (4S)-4-fluoroazepane may balance lipophilicity and polarity differently.

Physicochemical and Pharmacological Properties

Molecular Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
(4S)-4-Fluoroazepane HCl C₆H₁₂ClFN ~167.6 (estimated) Fluorine (aliphatic), HCl
4-Fluoro-4-methylazepane HCl C₇H₁₄ClFN ~195.2 (estimated) Fluorine, Methyl, HCl
(S)-5,8-Difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 Fluorine (aromatic), Amine, HCl

Solubility and Stability

  • Hydrochloride Salts: Enhance water solubility compared to free bases, critical for bioavailability. For example, donepezil hydrochloride (C₂₄H₂₈ClNO₃, M.Wt. 415.95) is formulated as a salt for improved dissolution .
  • Fluorine Effects: Aliphatic fluorine in (4S)-4-fluoroazepane increases electronegativity and metabolic stability, akin to fluorinated drugs like fluoxetine. Aromatic fluorine, as in raloxifene HCl (C₂₈H₂₇ClFNO₃S), improves receptor binding via electronic effects .

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